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molecular formula C10H9N B1300163 6-Methylisoquinoline CAS No. 42398-73-2

6-Methylisoquinoline

Cat. No. B1300163
M. Wt: 143.18 g/mol
InChI Key: PPEJLOXOMBAXES-UHFFFAOYSA-N
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Patent
US09156852B2

Procedure details

Para-tolualdehyde (53 mL, 0.486 mol) was stirred in a solvent of chloroform (900 mL). Aminoacetaldehyde dimethyl acetal (59.3 mL, 0.486 mol) was slowly added thereto, followed by stirring at 90° C. until about one-half of the reaction solution was evaporated. The reaction solution was cooled to room temperature, and the resulting yellow reaction solution was dissolved in chloroform (400 mL), followed by cooling the solution to 0° C. or below. Ethyl chloroformate (48 mL, 0.486 mol) and triethylphosphite (104 mL, 0.583 mol) were slowly added to the reaction solution. The reaction solution was stirred for 24 hours at room temperature. The reaction solution was cooled to 0° C. or below, slowly added with titanium tetrachloride (213.6 mL, 1.94 mol), and refluxed for 12 hours or more. The reaction solution was cooled to room temperature, and stirred for 12 hours or more. The reaction mixture was poured to an ice water to separate the organic layer and the aqueous layer, and the aqueous layer was washed with dichloromethane. A saturated sodium tartrate solution was added to the aqueous layer, adjusted to pH 9 by adding ammonia water, and subjected to extraction with dichloromethane. The obtained organic layer was dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the title compound (46.3 g, 66%).
Quantity
53 mL
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
59.3 mL
Type
reactant
Reaction Step Two
Quantity
48 mL
Type
reactant
Reaction Step Three
Quantity
104 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
213.6 mL
Type
catalyst
Reaction Step Five
Yield
66%

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:9])[CH:6]=[CH:5][C:4]([CH:7]=O)=[CH:3][CH:2]=1.CO[CH:12](OC)[CH2:13][NH2:14].ClC(OCC)=O.C(OP(OCC)OCC)C>[Ti](Cl)(Cl)(Cl)Cl.C(Cl)(Cl)Cl>[CH3:9][C:1]1[CH:6]=[C:5]2[C:4](=[CH:3][CH:2]=1)[CH:7]=[N:14][CH:13]=[CH:12]2

Inputs

Step One
Name
Quantity
53 mL
Type
reactant
Smiles
C1(=CC=C(C=C1)C=O)C
Name
Quantity
900 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
59.3 mL
Type
reactant
Smiles
COC(CN)OC
Step Three
Name
Quantity
48 mL
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
104 mL
Type
reactant
Smiles
C(C)OP(OCC)OCC
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
213.6 mL
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
by stirring at 90° C. until about one-half of the reaction solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was evaporated
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to room temperature
DISSOLUTION
Type
DISSOLUTION
Details
the resulting yellow reaction solution was dissolved in chloroform (400 mL)
TEMPERATURE
Type
TEMPERATURE
Details
by cooling the solution to 0° C. or below
STIRRING
Type
STIRRING
Details
The reaction solution was stirred for 24 hours at room temperature
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to 0° C. or below
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 12 hours or more
TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled to room temperature
STIRRING
Type
STIRRING
Details
stirred for 12 hours or more
CUSTOM
Type
CUSTOM
Details
to separate the organic layer
WASH
Type
WASH
Details
the aqueous layer, and the aqueous layer was washed with dichloromethane
ADDITION
Type
ADDITION
Details
A saturated sodium tartrate solution was added to the aqueous layer
ADDITION
Type
ADDITION
Details
by adding ammonia water
EXTRACTION
Type
EXTRACTION
Details
subjected to extraction with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The obtained organic layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C2C=CN=CC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 46.3 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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